molecular formula C6H4N6O B4322299 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile

5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile

Cat. No.: B4322299
M. Wt: 176.14 g/mol
InChI Key: GNPUBFWBAFKWBY-UHFFFAOYSA-N
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Description

5,7-Diamino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile is a heterocyclic compound with a fused ring structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,7-Diamino[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile undergoes various chemical reactions, including nitration, diazotization, and nucleophilic substitution . These reactions are crucial for the synthesis of energetic materials and other derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include nitric acid for nitration and sodium nitrite in aqueous hydrochloric acid for diazotization . The reaction conditions vary depending on the desired product, with temperature and concentration of reagents playing significant roles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile involves its high nitrogen content and the presence of energetic functional groups. . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to release a significant amount of energy upon decomposition.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other nitrogen-rich heterocycles such as 7-amino-6-nitro-[1,2,5]oxadiazolo[3,4-b]pyridine-1-oxide and various multicyclic oxadiazoles . These compounds share similar structural features and energetic properties.

Uniqueness: What sets 5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile apart is its specific fused ring structure, which provides a unique combination of high density, positive enthalpy of formation, and stability. This makes it particularly valuable for applications in the field of energetic materials .

Properties

IUPAC Name

5,7-diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O/c7-1-2-3(8)4-6(10-5(2)9)12-13-11-4/h8H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPUBFWBAFKWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C2=NON=C2N=C1N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Reactant of Route 2
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Reactant of Route 3
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Reactant of Route 4
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile
Reactant of Route 6
5,7-Diamino-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carbonitrile

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